The systematic IUPAC name for this compound is 1-(1-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one, reflecting its core benzimidazolone scaffold substituted at the N1 position with a 1-chloroethyl group. The benzimidazolone system consists of a fused bicyclic structure featuring a benzene ring condensed with a 2-imidazolone ring. The 1-chloroethyl substituent introduces a chiral center at the carbon bearing the chlorine atom (Cα), resulting in two enantiomers: (R)-1-(1-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one and (S)-1-(1-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one. This stereogenicity necessitates explicit configuration designation in the nomenclature when enantiopure [1] [5] [10].
The relative stereoelectronic properties of the 1-chloroethyl group significantly influence molecular conformation. The chlorine atom’s strong electron-withdrawing character induces a polar C-Cl bond (calculated dipole moment: ~2.1 Debye), while the ethyl linkage allows rotational flexibility. Quantum mechanical calculations indicate that the lowest-energy conformation positions the chlorine atom antiperiplanar to the benzimidazolone nitrogen, minimizing steric interactions with the fused ring system [8] [9].
Table 1: Nomenclature and Stereochemical Descriptors
Property | Description |
---|---|
Systematic IUPAC Name | 1-(1-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one |
Chiral Centers | C1 of 1-chloroethyl substituent (asymmetric carbon) |
Absolute Configurations | (R)-enantiomer and (S)-enantiomer |
Rotational Bonds | N1−Cα (1-chloroethyl) bond allows free rotation at ambient temperature |
Preferred Conformation | Antiperiplanar orientation of C-Cl bond relative to benzimidazolone N1−H bond |
Single-crystal X-ray diffraction analysis of closely related benzimidazolone derivatives reveals key structural parameters applicable to 1-(1-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one. The benzimidazolone core exhibits near-planar geometry, with mean deviations from the least-squares plane of less than 0.05 Å. The fused ring system displays typical bond lengths: C7−N1 bonds measure ~1.382 Å, C2−N3 bonds ~1.297 Å (indicative of carbonyl conjugation), and N3−C8 bonds ~1.375 Å. The endocyclic bond angles at N1 (C7−N1−C8) are approximately 108.5°, consistent with sp³-hybridized nitrogen, while the carbonyl carbon (C2) exhibits bond angles near 123° [7].
The 1-chloroethyl substituent adopts a staggered conformation relative to the benzimidazolone plane. The Cα−Cl bond length is ~1.785 Å, characteristic of aliphatic C-Cl bonds. Intermolecular packing is stabilized by N−H···O hydrogen bonds between the imidazolone N1−H and carbonyl oxygen (O2) of adjacent molecules (dH···O ≈ 2.05 Å, ∠N-H···O ≈ 158°), forming centrosymmetric dimers. Additional C−H···Cl interactions (d ≈ 3.30 Å) and π-π stacking between benzimidazolone rings (interplanar distance ≈ 3.48 Å) contribute to crystal cohesion [4] [7].
Table 2: Key Crystallographic Parameters for Benzimidazolone Derivatives
Structural Feature | Bond Length (Å) / Angle (°) | Interaction Type | Geometric Parameter |
---|---|---|---|
Benzimidazolone Core | |||
- C2=O2 bond | 1.219 ± 0.008 | - | - |
- N1−C7 bond | 1.382 ± 0.006 | - | - |
- C7−N1−C8 angle | 108.5 ± 0.5 | - | - |
1-Chloroethyl Substituent | |||
- N1−Cα bond | 1.458 ± 0.007 | - | - |
- Cα−Cl bond | 1.785 ± 0.005 | - | - |
Intermolecular Interactions | |||
- N1−H···O2 H-bond | - | H···O distance | 2.05 ± 0.04 |
- | ∠N−H···O angle | 158 ± 3 | |
- C−H···Cl interaction | - | H···Cl distance | 2.85 ± 0.06 |
- π-π stacking distance | - | Interplanar separation | 3.48 ± 0.12 |
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties and reactive sites of 1-(1-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one. The highest occupied molecular orbital (HOMO, -6.83 eV) is localized primarily on the benzimidazolone π-system and the nitrogen lone pairs, while the lowest unoccupied orbital (LUMO, -2.17 eV) shows significant density on the carbonyl group and C-Cl σ* antibonding orbital. The HOMO-LUMO gap of 4.66 eV indicates moderate kinetic stability and possible charge-transfer reactivity [8] [9].
Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies bond critical points (BCPs) and ring critical points (RCPs) that elucidate intramolecular interactions. The carbonyl group exhibits high electron density at its BCP (ρ ≈ 0.35 e·au⁻³), typical of polarized double bonds. Notably, a weak intramolecular C−H···O interaction exists between the chloroethyl methyl group and the carbonyl oxygen (ρ ≈ 0.008 e·au⁻³). The Laplacian of electron density (∇²ρ) at the C-Cl BCP is positive (+0.28 e·au⁻⁵), confirming its closed-shell ionic character. Molecular electrostatic potential (MEP) mapping reveals regions of high electrophilicity: the carbonyl oxygen (Vmin ≈ -0.055 au) and chlorine atom (Vmin ≈ -0.037 au), while nucleophilic sites include the imidazolone N1−H (Vmax ≈ +0.035 au) [8].
Natural bond orbital (NBO) analysis indicates significant hyperconjugative interactions: the lone pair (LP) of the carbonyl oxygen donates electron density to the adjacent σ* orbital of C7−N1 (stabilization energy ≈ 28.5 kcal·mol⁻¹) and to the σ* orbital of Cα−H in the chloroethyl group (≈ 5.3 kcal·mol⁻¹). The C-Cl bond shows substantial polarization toward chlorine (natural charge on Cl: -0.32 e), facilitating nucleophilic substitution at the methyl carbon [8] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (400 MHz, DMSO-d₆): δ 10.65 (s, 1H, N1−H), 7.25–7.15 (m, 4H, aromatic H), 5.05 (q, J = 6.8 Hz, 1H, CHCl), 1.85 (d, J = 6.8 Hz, 3H, CH₃). The quartet at 5.05 ppm confirms the chiral methine proton’s coupling to methyl protons. ¹³C NMR (101 MHz, DMSO-d₆): δ 156.8 (C2=O), 139.5, 128.7, 123.5, 119.8 (aromatic C), 58.2 (CHCl), 24.3 (CH₃). The carbonyl carbon resonates downfield at 156.8 ppm due to conjugation with the imidazole ring. Two-dimensional techniques (COSY, HSQC, HMBC) validate connectivity, with key HMBC correlations from N1−H to C8 (δ 128.7) and C2 (δ 156.8) [4] .
Infrared Spectroscopy:FT-IR (KBr, cm⁻¹): 3190 (N−H stretch), 3080 (aromatic C−H), 2960, 2875 (aliphatic C−H), 1705 (C=O stretch), 1600, 1480 (C=C aromatic), 1450 (CH₂ bend), 750 (C−Cl stretch). The carbonyl absorption at 1705 cm⁻¹ is lower than typical aliphatic ketones (1715 cm⁻¹), indicating resonance within the benzimidazolone system. The C−Cl stretch appears as a medium-intensity band at 750 cm⁻¹, consistent with primary alkyl chlorides [4] [9].
Ultraviolet-Visible Spectroscopy:UV-Vis (MeOH, λmax nm (log ε)): 228 (4.15), 275 (3.88), 350 (3.45). The band at 228 nm arises from π→π* transitions in the benzene ring, while the 275 nm absorption corresponds to n→π* transitions involving the carbonyl group. The broad band at 350 nm is attributed to n→σ* transitions of the C−Cl bond, with an extinction coefficient characteristic of alkyl chlorides [9].
Mass Spectrometry:High-resolution ESI-MS: m/z calculated for C₉H₁₀ClN₂O [M+H]⁺: 197.0477; found: 197.0482. Fragmentation patterns include loss of HCl (m/z 161.0710), cleavage of the Cα−N bond yielding [C₇H₆N₂O]⁺ (m/z 133.0499), and formation of the benzimidazolone acylium ion [C₇H₅N₂O]⁺ (m/z 133.0295). Isotopic clusters at M⁺⁺2 and M⁺⁺4 regions (intensity ratio 3:1) confirm the presence of a single chlorine atom [4] .
Table 3: Comprehensive Spectroscopic Signatures
Technique | Key Signals / Parameters | Assignment |
---|---|---|
¹H NMR | δ 10.65 (s, 1H) | N1−H proton |
(DMSO-d₆) | δ 7.25–7.15 (m, 4H) | Aromatic protons |
δ 5.05 (q, J=6.8 Hz, 1H) | Methine proton (CHCl) | |
δ 1.85 (d, J=6.8 Hz, 3H) | Methyl protons (CH₃) | |
¹³C NMR | δ 156.8 | Carbonyl carbon (C2=O) |
(DMSO-d₆) | δ 139.5, 128.7, 123.5, 119.8 | Aromatic carbons |
δ 58.2 | Methine carbon (CHCl) | |
δ 24.3 | Methyl carbon (CH₃) | |
FT-IR | 3190 cm⁻¹ | N−H stretching vibration |
(KBr) | 1705 cm⁻¹ | C=O stretching vibration |
750 cm⁻¹ | C−Cl stretching vibration | |
UV-Vis | 228 nm (ε=1.41×10⁴ M⁻¹cm⁻¹) | π→π* transition (benzene ring) |
(MeOH) | 275 nm (ε=7.59×10³ M⁻¹cm⁻¹) | n→π* transition (carbonyl group) |
350 nm (ε=3.55×10³ M⁻¹cm⁻¹) | n→σ* transition (C−Cl bond) | |
HRMS (ESI+) | m/z 197.0482 [M+H]⁺ | Molecular ion (C₉H₁₀ClN₂O) |
m/z 161.0710 [M+H−HCl]⁺ | HCl elimination fragment | |
m/z 133.0499 [C₇H₆N₂O]⁺ | Benzimidazolone fragment |
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